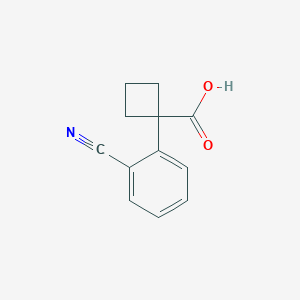

1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-cyanophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-9-4-1-2-5-10(9)12(11(14)15)6-3-7-12/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMYRGWCGORHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyanophenyl group can be reduced to an amine under hydrogenation conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Functionalization : Modifying the carboxylic acid group for further reactions.

- Formation of Derivatives : Generating derivatives that may exhibit enhanced biological activity or stability.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly due to its biological activities:

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have indicated that it may inhibit cancer cell proliferation, although the specific mechanisms remain to be fully elucidated.

Interaction Studies

Interaction studies involving 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid focus on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. The compound's unique structure allows it to interact with biomolecular targets in ways that may differ from structurally similar compounds.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid on murine models of inflammation. Results indicated significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound could inhibit the growth of various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis, warranting further investigation into its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Impact on Cyclobutane Carboxylic Acids

Key Findings :

- Chlorophenyl derivatives exhibit higher melting points (~80°C) than lipophilic trifluoromethyl analogs, reflecting differences in crystal packing .

Positional Isomerism: 2- vs. 3- and 4-Cyanophenyl Derivatives

Table 2: Positional Isomer Comparison

Key Findings :

Table 3: Hazard Comparison

Biological Activity

1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid has the molecular formula CHNO and features a cyclobutane ring substituted with a cyanophenyl group and a carboxylic acid functional group. The compound's structure is instrumental in its interaction with biological targets.

The biological activity of 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group may facilitate hydrogen bonding with active sites, enhancing binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing physiological responses such as pain perception and inflammation.

Biological Activity and Therapeutic Applications

Research indicates that 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Its structural similarity to known anticancer agents positions it as a potential lead compound in cancer therapeutics. In vitro studies have indicated cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid:

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Cyanophenyl)cyclobutane-1-carboxylic acid?

The synthesis typically involves cyclobutane ring formation followed by functionalization. A plausible route includes:

- Cyclization strategies : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

- Substitution reactions : Introduce the 2-cyanophenyl group via Suzuki-Miyaura coupling, employing palladium catalysts and aryl boronic acids (analogous to methods in for biphenyl derivatives) .

- Carboxylic acid introduction : Oxidize a pre-existing methyl or alcohol group to the carboxylic acid moiety using KMnO₄ or Jones reagent.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation.

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify cyclobutane ring protons (δ 1.5–3.0 ppm) and aromatic/cyanophenyl signals (δ 7.0–8.5 ppm). Carboxylic acid protons may appear broad (δ 10–12 ppm) .

- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: ~1700 cm⁻¹) and nitrile (C≡N: ~2200 cm⁻¹) functional groups.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry and bond angles in crystalline samples (as demonstrated for cyclopropane analogs in ) .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.

- First-aid measures : For skin contact, wash with soap/water (); for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (based on cyclobutane derivative guidelines in ) .

Advanced Research Questions

Q. How does steric hindrance from the 2-cyanophenyl group influence reaction regioselectivity in further derivatization?

The ortho-cyano group creates steric and electronic effects:

- Steric effects : Limits nucleophilic attack at the adjacent position, favoring reactions at the cyclobutane’s less hindered sites (e.g., esterification at the carboxylic acid).

- Electronic effects : The electron-withdrawing cyano group deactivates the phenyl ring, reducing electrophilic substitution feasibility. Computational modeling (DFT) can predict reactive sites, as shown in cyclopropane studies () .

- Experimental validation : Compare reaction outcomes with meta- or para-substituted analogs (e.g., ’s 4-chlorophenyl derivatives) .

Q. What strategies mitigate thermal instability during high-temperature reactions involving this compound?

- Low-temperature conditions : Perform reactions at ≤80°C to prevent cyclobutane ring opening (common in strained systems).

- Catalytic additives : Use radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility without requiring excessive heat ( uses methanol for similar esters) .

- Kinetic monitoring : Use in-situ FT-IR or HPLC to detect degradation products early.

Q. How should researchers address discrepancies in reported melting points for similar cyclobutane carboxylic acids?

- Source verification : Cross-check purity data (e.g., reports mp 157–161°C for 1,1-cyclobutanedicarboxylic acid vs. 80–82°C for 4-chlorophenyl analogs in ) .

- Recrystallization solvent effects : Test multiple solvents (e.g., ethanol vs. acetone) to isolate polymorphs.

- Differential scanning calorimetry (DSC) : Measure exact phase transitions and compare with literature.

Methodological Optimization

Q. What solvent systems enhance yield in coupling reactions involving the cyanophenyl group?

- Polar aprotic solvents : DMF or DMSO improve aryl boronic acid solubility in Suzuki couplings ( used similar conditions) .

- Additives : K₂CO₃ or Cs₂CO₃ as bases enhance transmetalation efficiency.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield (tested for cyclopropane derivatives in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.